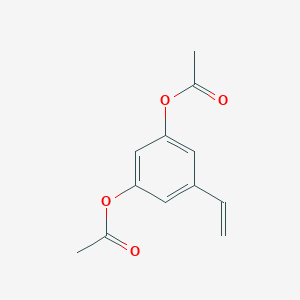

3,5-二乙酰氧基苯乙烯

描述

Synthesis Analysis

3,5-Diacetoxy Styrene's synthesis is a crucial aspect of understanding its chemical nature. Research has shown innovative approaches in synthesizing styrene derivatives with enhanced properties. For instance, studies have reported the synthesis of liquid crystalline materials with high birefringence using styrene monomers bearing diacetylenes and nitrogen-containing groups, confirming their structures through various analytical techniques (Guan et al., 2009). Another study elaborates on the synthetic use of Poly[4-(diacetoxyiodo)styrene] for organic reactions, showcasing its reactivity and utility in the iodination of aromatics and other reactions (Togo et al., 1999).

Molecular Structure Analysis

The molecular structure of 3,5-Diacetoxy Styrene and related compounds is confirmed through techniques like FTIR, 1H NMR spectroscopy, elemental analysis, and mass spectrometry. These analytical methods provide insights into the molecular architecture and confirm the successful synthesis of the compounds under investigation.

Chemical Reactions and Properties

3,5-Diacetoxy Styrene participates in various chemical reactions, demonstrating its versatility. For example, it can be used for the oxidative functionalization of styrenes, leading to the synthesis of α-oxygenated ketones under metal-free conditions (Samanta et al., 2016). Another reaction involves the Prins reaction of methylene diacetate with styrenes, facilitated by boron trifluoride, to synthesize 3-chloro-3-arylpropanols (Isleyen & Doğan, 2006).

Physical Properties Analysis

The physical properties, such as the liquid crystalline behavior of styrene derivatives, are characterized by techniques like differential scanning calorimetry and polarized light microscopy. These properties are crucial for applications in materials science, especially in the development of materials with specific optical characteristics.

Chemical Properties Analysis

Chemical properties analysis of 3,5-Diacetoxy Styrene includes studies on its reactivity in various organic reactions, demonstrating its utility as a versatile chemical reagent. Research highlights its use in iodination, oxidative aryl migration, α-hydroxylation of ketones, and oxidation reactions, underlining its significance in synthetic organic chemistry (Togo et al., 1999).

科学研究应用

微生物降解和生物技术应用:苯乙烯及其衍生物的微生物降解对于生物修复策略和合成环氧乙烷等增值产品具有重要意义。这种方法有助于减少对环境的影响,并改善人类健康 (Mooney, Ward, & O’Connor, 2006)。

有机反应中的合成效用:聚[4-(二乙酰氧基碘)苯乙烯] 是各种有机反应的有力合成工具。它促进碘化、氧化 1,2-芳基迁移、-羟基化以及对苯二酚和硫化物的氧化 (Togo, Abe, Nogami, & Yokoyama, 1999)。

工业应用中的聚合物载体:具有不同交联百分比和溶剂类型的苯乙烯基聚合物载体,在电子、汽车和航空航天工业中具有潜在应用 (Arshady, 1988)。

毒理学和人类健康:了解苯乙烯的毒理学对于评估其对人类健康的影响至关重要,尤其是在低暴露水平下 (Bond Ja, 1989)。

职业健康监测:在职业环境中,可以通过特定巯基尿酸的尿液排泄来监测苯乙烯的暴露 (Ghittori et al., 1997)。

环境可持续性:由工程改造的大肠杆菌利用葡萄糖等可再生底物生产苯乙烯,为基于石油化工的工艺提供了一种可持续的替代方案 (Mckenna & Nielsen, 2011)。

作用机制

Target of Action

3,5-Diacetoxy Styrene is a stilbene derivative . It is primarily used as a synthetic intermediate and is an optimal reagent for the synthesis of acetylated derivatives . It is also used in the preparation of polymers .

Mode of Action

It has been suggested that it may involve inhibition of bacterial dna synthesis or interference with membrane permeability . This suggests that the compound may interact with bacterial DNA or cell membranes, leading to changes in these structures and potentially inhibiting bacterial growth .

Biochemical Pathways

Given its potential role in inhibiting bacterial dna synthesis or interfering with membrane permeability , it may affect pathways related to these processes.

Result of Action

3,5-Diacetoxy Styrene has been shown to have antimicrobial activity against both Gram-positive and Gram-negative bacteria .

属性

IUPAC Name |

(3-acetyloxy-5-ethenylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-4-10-5-11(15-8(2)13)7-12(6-10)16-9(3)14/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKQGWWKEWSQCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)C=C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461958 | |

| Record name | 3,5-Diacetoxy Styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Diacetoxy Styrene | |

CAS RN |

155222-48-3 | |

| Record name | 1,3-Benzenediol, 5-ethenyl-, 1,3-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155222-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diacetoxy Styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

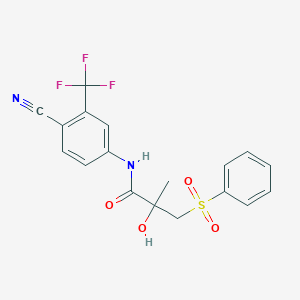

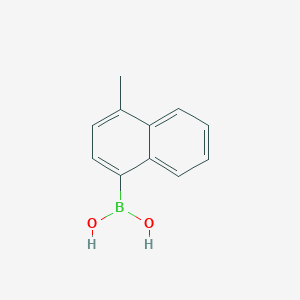

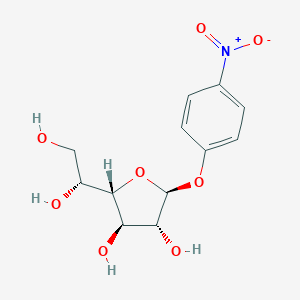

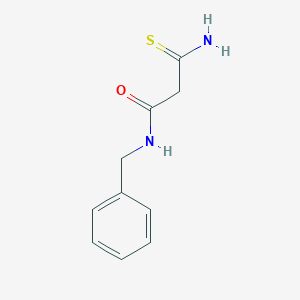

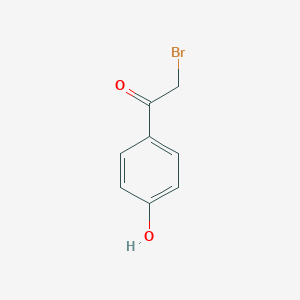

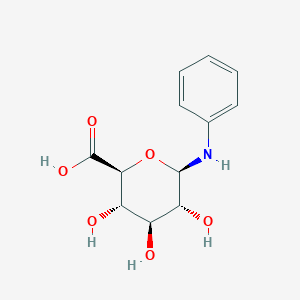

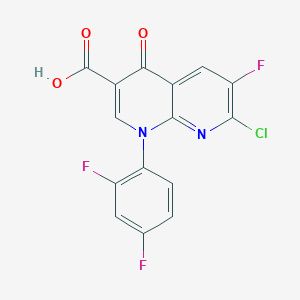

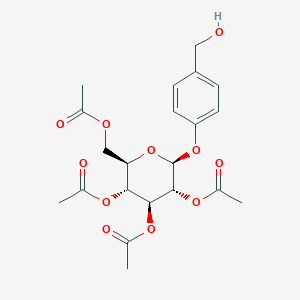

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

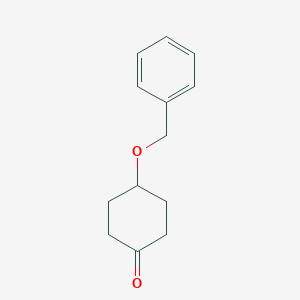

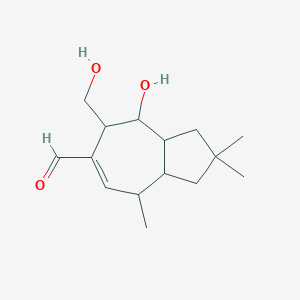

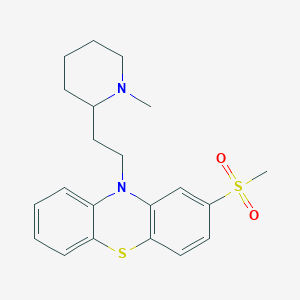

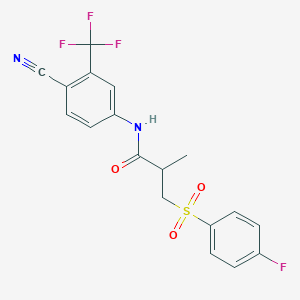

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

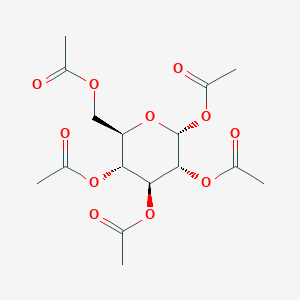

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。